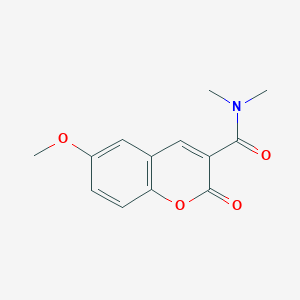

![molecular formula C18H27N7 B5552875 2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

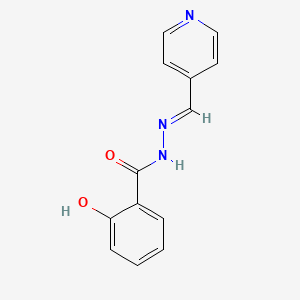

2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of the 1,2,4-triazole and pyrazine classes, known for their versatile chemical and pharmacological properties. It incorporates both piperidine and pyrazine units, which are common in various therapeutic agents.

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves multi-step processes like etherification, hydrazonation, cyclization, and reduction. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, a related compound, was achieved with an overall yield of 39% through a four-step process (Zhang et al., 2019). Similar methodologies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structures of compounds containing the piperidine and triazole rings have been analyzed using advanced techniques like DFT calculations. These studies help in understanding the stability and conformational preferences of such molecules (Zhang et al., 2019).

Wissenschaftliche Forschungsanwendungen

Genotoxicity Studies

A study on a similar compound, "2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine", reveals its potent and selective 5-HT2C agonist properties, which exhibit dose-dependent inhibition of food intake and reduction in body weight in rats. This makes it an attractive candidate for obesity treatment. The research delves into its genotoxicity potential and metabolism, providing a mechanistic basis for its mutagenicity due to bioactivation to a reactive intermediate that covalently bound DNA (Kalgutkar et al., 2007).

Inhibitory Activity on Adhesion Molecules

Another study focuses on "Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine" and their evaluation for inhibitory activity on adhesion molecules such as ICAM-1. These compounds showed potent oral inhibitory activities against neutrophil migration and leukocyte accumulation in various models, indicating therapeutic potential for inflammatory diseases (Kaneko et al., 2004).

Antimicrobial and Antifungal Activities

Research into "Novel pyrazolyl-s-triazine derivatives" synthesizes a series of compounds containing the pyrazole and s-triazine derivatives, which were evaluated for antimicrobial and antifungal activities. These studies underline the significance of the pyrazine ring and related structures in drug design, showcasing their diverse biological activities and potential therapeutic applications (Sharma et al., 2017).

Cardiovascular Agents

A study on "1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems" explores their synthesis and evaluates their coronary vasodilating and antihypertensive activities. Among these compounds, specific derivatives were identified as promising cardiovascular agents, highlighting the potential utility of pyrazine derivatives in treating cardiovascular diseases (Sato et al., 1980).

Wirkmechanismus

Zukünftige Richtungen

Piperidine derivatives are a rich area of research in medicinal chemistry due to their prevalence in pharmaceuticals . Future research could focus on developing new synthetic methods for piperidine derivatives, exploring their biological activity, and optimizing their properties for drug development .

Eigenschaften

IUPAC Name |

2-[3-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N7/c1-23-17(14-24-9-3-2-4-10-24)21-22-18(23)15-6-5-11-25(13-15)16-12-19-7-8-20-16/h7-8,12,15H,2-6,9-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHTVFCHAKPGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2CCCN(C2)C3=NC=CN=C3)CN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)